11-chloro-3-(2-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
Description
The target compound, 11-chloro-3-(2-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one, is a polycyclic heterocyclic molecule featuring a chromeno-oxazinone core substituted with two chlorine atoms: one at position 11 of the cyclopenta ring and another on the benzyl group at position 2.
Properties
Molecular Formula |
C21H17Cl2NO3 |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
8-chloro-4-[(2-chlorophenyl)methyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one |
InChI |
InChI=1S/C21H17Cl2NO3/c22-17-7-2-1-4-12(17)9-24-10-16-19-15(8-18(23)20(16)26-11-24)13-5-3-6-14(13)21(25)27-19/h1-2,4,7-8H,3,5-6,9-11H2 |
InChI Key |
VRQVIMSEVNJMLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C4CN(COC4=C(C=C23)Cl)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-chloro-3-(2-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromeno-Oxazinone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted benzaldehyde and an amine.
Introduction of the Chlorobenzyl Group: This step involves the alkylation of the chromeno-oxazinone core with a chlorobenzyl halide under basic conditions.
Chlorination: The final chlorination step introduces the chlorine atoms at the desired positions on the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
11-chloro-3-(2-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-chloro-3-(2-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 11-chloro-3-(2-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Varied Benzyl Substituents
3-(4-Chlorobenzyl)-3,4,8,9-Tetrahydro-2H-Cyclopenta[3,4]Chromeno[8,7-e][1,3]Oxazin-6(7H)-one (CAS 877809-91-1)
- Key Differences : The chlorine on the benzyl group is at the para position (4-chloro) instead of ortho (2-chloro) in the target compound.
- Physicochemical Properties: Molecular Formula: C21H18ClNO3 (identical to the target compound). Molecular Weight: 367.83 g/mol. Density: 1.41±0.1 g/cm³ (predicted). Boiling Point: 552.3±50.0 °C (predicted). Acidity (pKa): 4.67±0.20 (predicted) .
- The ortho isomer in the target compound may exhibit steric hindrance, affecting solubility and reactivity.
9-(2-Chlorobenzyl)-6-Methyl-2,3,9,10-Tetrahydro-1H-Cyclopenta[3,4]Chromeno[6,7-e][1,3]Oxazin-4(8H)-one
- Key Differences : Contains a methyl group at position 6 and a distinct ring saturation pattern.
- The altered ring system (cyclopenta[3,4] vs. cyclopenta[4,5]) may influence ring strain and stability .
Analogues with Heterocyclic Modifications
Hydroxylated Isoflavones Bearing Heterocyclic Hemi-Aminals ()
- Examples: 4d (n=4): 9-(4-Hydroxypentyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one. 4e (n=3): 9-(4-Hydroxybutyl)-3-(3,4-dimethoxyphenyl)-2-methyl analogue.
- Key Differences : Methoxy and hydroxyalkyl substituents introduce polarity, contrasting with the target compound’s chloroaromatic groups.
- Physicochemical Data :
Fluorinated and Methylated Derivatives
6-Chloro-9-(4-Fluorophenyl)-3,4-Dimethyl-9,10-Dihydro-2H,8H-Chromeno[8,7-e][1,3]Oxazin-2-One (CAS 846591-78-4)
- Key Differences : Fluorine at the phenyl ring and additional methyl groups.
- Impact: Fluorine’s electronegativity may alter electronic distribution, affecting binding affinity in receptor-ligand interactions.
Biological Activity
11-Chloro-3-(2-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several structural components that contribute to its biological activity:
- Bicyclic Structure : The bicyclic nature allows for interactions with various biological targets.
- Chlorinated Benzyl Moiety : The presence of chlorine atoms can enhance lipophilicity and influence receptor binding.
- Oxazine Ring : This heterocyclic component may play a crucial role in the compound's reactivity and interaction with biological systems.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities. These include:
- Antimicrobial Activity : The compound has shown promise against various bacterial strains.
- Antitumor Potential : Initial investigations suggest possible antitumor effects through mechanisms such as DNA cross-linking.
- Cytotoxicity : Evaluations on primary mammalian cell lines indicate varying levels of cytotoxicity.
Antimicrobial Activity
A study on related compounds demonstrated that derivatives of similar structures exhibited significant antibacterial properties against gram-positive bacteria and mycobacterial strains. For instance:
- Cinnamanilides : A series of 4-chlorocinnamanilides showed effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis .
| Compound | Activity | Target |
|---|---|---|
| 11-Chloro derivative | Moderate | Gram-positive bacteria |
| 4-Chlorocinnamanilides | High | M. tuberculosis |
Antitumor Mechanisms
Research has indicated that compounds like 11-chloro derivatives may induce DNA damage through cross-linking mechanisms. A comparative analysis of chloroethylnitrosoureas revealed that structural modifications significantly affect antitumor efficacy and toxicity profiles. For example:
- Compound I vs. Compound III : Compound I displayed reduced antitumor activity compared to Compound III due to differences in their DNA interaction capabilities .
Pharmacokinetic Properties
The pharmacokinetic profile of 11-chloro derivatives suggests favorable absorption and distribution characteristics due to their lipophilic nature. Studies have indicated:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
